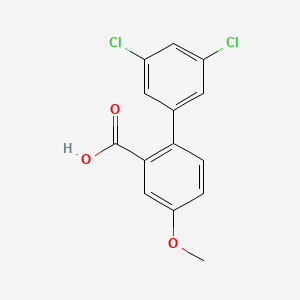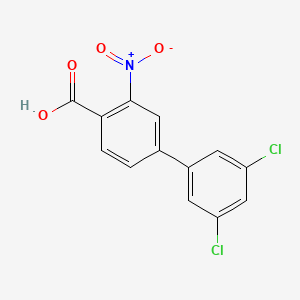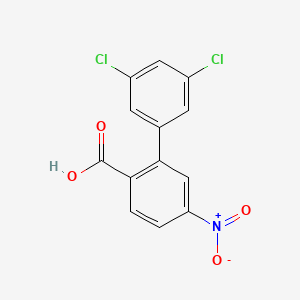![molecular formula C16H15NO4 B6407695 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% CAS No. 1261981-80-9](/img/structure/B6407695.png)
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, commonly known as DMPH, is a synthetic compound with a wide range of uses in scientific research. It is a derivative of benzoic acid, and has been used in many studies for its strong antioxidant, antibacterial, and antifungal properties. Its unique structure and properties make it a valuable tool for scientists in the fields of biochemistry, physiology, and other areas of research.
科学的研究の応用
DMPH has been used for a variety of scientific research applications, including its use as an antioxidant, antibacterial, and antifungal agent. It has been shown to be effective against a wide range of bacterial and fungal species, and has been used in studies to evaluate the efficacy of various drugs and treatments. In addition, DMPH has been used to study the mechanisms of action of various compounds and drugs, and to study the metabolism of drugs and other compounds in the body.
作用機序
The exact mechanism of action of DMPH is not completely understood, however it is believed to act as an antioxidant by scavenging free radicals and other reactive oxygen species. It is also believed to act as an antibacterial and antifungal agent by interfering with the cell membrane of bacteria and fungi, and by inhibiting the growth of these organisms.
Biochemical and Physiological Effects
DMPH has been studied for its potential biochemical and physiological effects. Studies have shown that DMPH can inhibit the growth of certain bacteria, fungi, and parasites, and can also act as an antioxidant to scavenge free radicals and other reactive oxygen species. In addition, DMPH has been shown to have anti-inflammatory and anti-allergic properties, and to be effective in reducing pain and inflammation in certain conditions.
実験室実験の利点と制限
The use of DMPH in laboratory experiments has many advantages. It is a relatively inexpensive compound, and is easy to synthesize and purify. Furthermore, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to its use. DMPH is not soluble in water, so it must be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. In addition, the compound can be toxic to some organisms and can cause skin irritation when handled without proper protective equipment.
将来の方向性
There are many potential future directions for research using DMPH. One potential area of research is to explore the potential use of DMPH as a therapeutic agent for various diseases and conditions. Additionally, further research could be conducted to explore the potential use of DMPH as a food preservative or as an additive in cosmetics and other personal care products. Finally, further research into the mechanism of action of DMPH could lead to the development of novel drugs and treatments.
合成法
The synthesis of DMPH is a multi-step process that involves the reaction of 3-hydroxybenzoic acid with N,N-dimethylaminocarbonyl chloride to form a chloro-methyl ester intermediate. This intermediate is then treated with sodium hydroxide to form the desired compound DMPH. The reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is usually performed at room temperature. The purity of the final product can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
特性
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(18)8-12/h3-9,18H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJZWFQLVMHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691304 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-80-9 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6407659.png)


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95%](/img/structure/B6407681.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6407687.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6407705.png)
![3-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6407711.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6407717.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6407726.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6407727.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid, 95%](/img/structure/B6407746.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6407749.png)